molecular formula C13H14ClNO2 B1517606 1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one CAS No. 1018660-58-6

1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one

Cat. No. B1517606
CAS RN: 1018660-58-6
M. Wt: 251.71 g/mol
InChI Key: XJSSSDVMPXBKFI-UHFFFAOYSA-N
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Description

“1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one” is a chemical compound used for proteomics research . It has a molecular formula of C13H14ClNO2 and a molecular weight of 251.71 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a reagent for protein characterization and modification. Its reactivity with amino groups makes it suitable for labeling peptides and proteins, which is essential for studying protein structure, function, and interactions .

Medicinal Chemistry

In medicinal chemistry , it serves as a building block for the synthesis of potential therapeutic agents. Its indole moiety is a common structural component in many drugs, and modifications to this core can lead to new pharmacologically active molecules. For instance, it can be used to synthesize analogs of known indole-based drugs with improved efficacy or reduced side effects .

Biotechnology

The compound finds applications in biotechnology for enzyme inhibition studies. Due to its structural similarity to tryptophan, it can act as a competitive inhibitor for enzymes that utilize tryptophan as a substrate, thus helping in understanding enzyme mechanisms and designing enzyme inhibitors .

Pharmacology

In pharmacology , it’s used for drug discovery and development processes. It can be employed in high-throughput screening assays to identify compounds with desirable biological activity. Its role in the synthesis of lidocaine, a local anesthetic, highlights its importance in developing pharmacological agents .

Organic Synthesis

Organic synthesis: sees its use as an intermediate for complex organic molecules. Its reactive acetyl group allows for further functionalization, making it a versatile precursor for synthesizing a wide range of organic compounds, including heterocyclic compounds, which are prevalent in many pharmaceuticals .

Analytical Chemistry

Lastly, in analytical chemistry , this compound can be used as a standard or reference material in chromatographic analysis. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments to ensure accurate and precise measurements .

properties

IUPAC Name

1-[5-(2-chloroacetyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-2-13(17)15-6-5-9-7-10(12(16)8-14)3-4-11(9)15/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSSSDVMPXBKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one
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